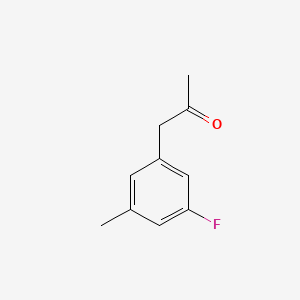

1-(3-Fluoro-5-methylphenyl)propan-2-one

Description

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAOKXICMDMQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(3-Fluoro-5-methylphenyl)propan-2-one typically involves halogenated aromatic ketones as starting materials, which undergo nucleophilic substitution or related reactions to introduce desired functional groups. The process often uses phase-transfer catalysis in biphasic systems to improve reaction efficiency and selectivity.

Key Starting Materials and Intermediates

- 2-Halogeno-1-(3-fluoro-5-methylphenyl)propan-1-one (where halogen is typically bromine or chlorine) is a crucial intermediate.

- This halogenated ketone is reacted with nucleophiles such as alkali metal thiocyanates to form thiocyanato derivatives.

- The thiocyanato intermediate can then be further transformed into the target ketone or related compounds.

Phase-Transfer Catalyzed Thiocyanation

A significant preparation step involves converting the halogenated ketone to the corresponding thiocyanato derivative using potassium thiocyanate (KSCN) in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Bromo-1-(3-fluoro-5-methylphenyl)propan-1-one dissolved in dichloromethane (DCM) | Organic phase preparation | Starting material solution |

| 2 | Aqueous KSCN solution added to organic phase | Biphasic system with TBAB catalyst | Nucleophilic substitution of bromine by thiocyanate |

| 3 | Reaction stirred at reflux (~40°C) for 3-4 hours | Ensures complete conversion | Formation of 2-thiocyanato-1-(3-fluoro-5-methylphenyl)propan-1-one |

| 4 | Separation of phases; organic phase evaporated | Isolation of product | Crystallization from methanol yields pure thiocyanato ketone |

| 5 | Crystals washed with methanol | Purification | Yield: 90-95% |

This method is notable for its environmental friendliness , as it uses a minimal amount of organic solvents, recycles solvents, and produces mainly aqueous effluent.

Advantages of the Thiocyanato Intermediate

- The thiocyanato compound is well-characterized, crystalline, and stable , facilitating easier handling and purification.

- It serves as a versatile intermediate for subsequent transformations to the target ketone or other derivatives.

- The aqueous biphasic reaction medium is unusual because the thiocyanate group is sensitive to hydrolysis or rearrangement in water, yet this method achieves high yields without significant side reactions.

Reaction Parameters Influencing Yield and Purity

| Parameter | Optimal Condition | Effect on Outcome |

|---|---|---|

| Solvent System | Biphasic: DCM (organic) + water (aqueous) | Enables phase transfer catalysis and efficient nucleophilic substitution |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Enhances transfer of thiocyanate ion into organic phase |

| Temperature | Reflux (~40°C) | Ensures reaction completion without decomposition |

| Reaction Time | 3-4 hours | Sufficient for high conversion |

| Workup | Dilution with water, phase separation, evaporation, crystallization from methanol | High purity isolation of product |

Subsequent Transformations

Following the formation of the thiocyanato ketone, further reaction with amines such as 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl-amine can yield complex amine derivatives used in pharmaceutical applications. This step is typically performed in apolar aprotic solvents like methylcyclohexane or toluene at reflux temperature to maximize yield and minimize impurities.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | Starting aromatic ketone + halogen source | 2-Halogeno-1-(3-fluoro-5-methylphenyl)propan-1-one | High | Precursor for thiocyanation |

| 2 | Thiocyanation | 2-Halogeno ketone + KSCN + TBAB, DCM/water, reflux | 2-Thiocyanato-1-(3-fluoro-5-methylphenyl)propan-1-one | 90-95 | Biphasic phase-transfer catalysis |

| 3 | Amination | Thiocyanato ketone + amine, apolar aprotic solvent, reflux | Target amine derivatives | High | Pharmaceutical intermediates |

Research Findings and Industrial Relevance

- The aqueous biphasic phase-transfer catalysis method represents a green chemistry approach , reducing organic solvent use and waste.

- The process is scalable to industrial levels, maintaining high purity and yield.

- The thiocyanato intermediate's stability and crystallinity improve reproducibility and ease of handling.

- This method contrasts with older methods that required strictly anhydrous or ionic liquid media for thiocyanation, which are less practical industrially.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-Fluoro-5-methylbenzoic acid.

Reduction: 1-(3-Fluoro-5-methylphenyl)propan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 1-(3-Fluoro-5-methylphenyl)propan-2-one is investigated for its potential as an enzyme inhibitor or modulator. Its unique structural attributes allow it to interact with specific receptors, making it a candidate for developing treatments for neurological disorders and other conditions where receptor modulation is beneficial.

Key Findings:

- The compound's fluoro-substituted phenyl ring may enhance its pharmacological properties by increasing hydrophobic interactions with target proteins.

- Studies have shown that compounds similar to this compound exhibit significant biological activity, indicating its potential role in drug discovery.

Neuropharmacology

Research highlights the compound's role in neuropharmacology, particularly in understanding the neuropeptide relaxin-3/RXFP3 system, which is involved in critical physiological processes such as appetite control and stress responses. The compound's interactions with this system suggest it could influence feeding behavior and weight management .

Case Studies:

- A study screened 19,000 compounds for antagonist activity against relaxin-3, identifying this compound as a promising candidate with confirmed antagonist activity at RXFP3. This suggests potential applications in treating metabolic disorders .

Biochemical Probing

The compound has been explored as a biochemical probe to investigate various biological processes. Its ability to form hydrogen bonds and engage in hydrophobic interactions allows it to modulate enzyme activity or receptor binding effectively. This capability makes it valuable for studying enzyme mechanisms and receptor interactions.

Data Tables

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors/modulators | Potential in treating neurological disorders |

| Neuropharmacology | Modulating relaxin-3/RXFP3 system | Influences appetite control; potential for obesity treatment |

| Biochemical Probing | Investigating enzyme mechanisms | Effective at modulating receptor binding |

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

- Substituents : 3-Fluoro and 5-trifluoromethyl groups.

- Molecular Formula : C₁₀H₈F₄O.

- Physical Properties : Density = 1.268 g/cm³ (predicted), Boiling Point = 198.4°C (predicted).

- Key Difference : The trifluoromethyl group enhances electron-withdrawing effects compared to the methyl group in the target compound, likely increasing thermal stability and altering solubility .

- 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one Substituents: Chloro, iodo, and methoxy groups. Synthesis: Prepared via palladium-catalyzed domino α-arylation/intramolecular O-arylation (72% yield). Relevance: Halogen diversity (Cl, I) introduces steric hindrance and polarizability, affecting reaction kinetics and crystal packing .

Methoxy/Hydroxy-Substituted Benzofuran Derivatives

- Arylbenzofuran Lignans (e.g., Compounds 1–3 from ) Substituents: Methoxy or hydroxy groups on benzofuran cores. Example: 1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one.

Heterocyclic Derivatives

- 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

- Substituents : Thiophene ring and hydroxyl group.

- Crystallographic Data : Orthorhombic system (Pbca), a = 13.668 Å, b = 13.375 Å, c = 14.541 Å.

- Key Difference : The α,β-unsaturated ketone (prop-2-en-1-one) and thiophene moiety increase π-conjugation, influencing electronic spectra and solid-state packing .

Physicochemical Properties

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| 1-(3-Fluoro-5-methylphenyl)propan-2-one | C₁₀H₁₁FO | 166.19 | Not reported | Not reported |

| 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one | C₁₀H₈F₄O | 220.16 | 1.268 | 198.4 |

| 1-(5-Chloro-2,3-diiodophenyl)-...propan-2-one | C₁₆H₁₂ClI₂O₂ | 514.93 | Not reported | Not reported |

| 1-(2-Hydroxy-5-methylphenyl)-...prop-2-en-1-one | C₁₅H₁₄O₂S | 258.33 | Not reported | Not reported |

Notes:

Biological Activity

1-(3-Fluoro-5-methylphenyl)propan-2-one, also known by its CAS number 1532899-14-1, is an organic compound with significant biological activity. This compound features a propan-2-one moiety attached to a phenyl ring that contains a fluorine atom and a methyl group. The presence of these functional groups can influence its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C11H13FO

- Molecular Weight : 182.22 g/mol

- IUPAC Name : this compound

Structural Characteristics

The molecular structure of this compound is characterized by:

- A fluorine substituent at the meta position of the phenyl ring, which can enhance lipophilicity and alter the electronic properties of the compound.

- A methyl group at the para position, which may affect steric hindrance and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine atom can modulate the compound's ability to interact with enzymes and receptors, potentially enhancing its efficacy in therapeutic applications.

Potential Mechanisms Include :

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzyme pathways involved in disease processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have indicated that compounds containing fluorinated phenyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, fluorinated analogs have shown improved potency in inhibiting various enzymes and receptors related to cancer and inflammatory diseases .

Case Studies

- Anticancer Activity : In a study exploring potential anticancer agents, derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .

- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited noteworthy inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorinated phenyl ring, propan-2-one moiety | Anticancer, antimicrobial |

| 1-(3-Chloro-4-methylphenyl)propan-2-one | Chlorinated phenyl ring, propan-2-one moiety | Moderate anticancer activity |

| 1-(4-Methoxyphenyl)propan-2-one | Methoxy group instead of fluorine | Limited biological activity |

The comparison shows that while similar compounds exist, the presence of fluorine in this compound enhances its biological activity significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.